Cas no 82998-76-3 (4-Ethoxy-3-iodobenzoic acid)
4-Ethoxy-3-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Ethoxy-3-iodobenzoic acid
- 3-IODO-4-ETHOXYBENZOIC ACID
- 82998-76-3
- FT-0652298
- A1-06232
- SCHEMBL4948306
- BB 0221128
- AKOS015843671
- DTXSID60660982
- 4-ethoxy-3-iodobenzoicacid
- A840482
- DB-075891
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- MDL: MFCD09271827
- Inchi: 1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: BRYFLXAZXGXWLS-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)O)C=CC=1OCC
Computed Properties
- Exact Mass: 291.95964g/mol
- Monoisotopic Mass: 291.95964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5Ų
4-Ethoxy-3-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095268-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95% | 1g |
$409.20 | 2023-09-01 | |
| Matrix Scientific | 179093-5g |
4-Ethoxy-3-iodobenzoic acid, 95% |
82998-76-3 | 95% | 5g |
$1568.00 | 2023-09-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537209-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 98% | 1g |
¥3036.00 | 2024-07-28 | |
| Crysdot LLC | CD12027412-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95+% | 1g |
$455 | 2024-07-24 | |
| A2B Chem LLC | AH66023-5g |
3-Iodo-4-ethoxybenzoic acid |
82998-76-3 | 95% | 5g |
$1045.00 | 2024-04-19 | |
| Chemenu | CM153800-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95% | 1g |
$430 | 2023-01-09 | |
| Ambeed | A523024-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95+% | 1g |
$845.0 | 2025-04-16 | |
| Ambeed | A523024-5g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95+% | 5g |
$2470.0 | 2025-04-16 |
4-Ethoxy-3-iodobenzoic acid Suppliers
4-Ethoxy-3-iodobenzoic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 4-Ethoxy-3-iodobenzoic acid
4-Ethoxy-3-iodobenzoic Acid: A Comprehensive Overview
4-Ethoxy-3-iodobenzoic acid, identified by the CAS number 82998-76-3, is a significant compound in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethoxy group at the para position and an iodine atom at the meta position on a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
The synthesis of 4-Ethoxy-3-iodobenzoic acid involves a series of well-established organic reactions. Typically, the synthesis begins with the bromination of 4-ethoxybenzoic acid, followed by a substitution reaction with iodide ions to introduce the iodine atom at the meta position. This process ensures high purity and structural integrity, which are crucial for its use in research and development. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and reducing reaction time.
In terms of physical properties, 4-Ethoxy-3-iodobenzoic acid exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under standard laboratory conditions has also been extensively studied, ensuring its reliability in long-term storage and use.
The biological activity of 4-Ethoxy-3-iodobenzoic acid has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions observed in cytokine production in vitro. Additionally, its role as a precursor in drug design has been explored, particularly in the development of novel antibiotics and anticancer agents. The iodine substituent at the meta position has been shown to enhance bioavailability and target specificity, making it a promising candidate for further therapeutic applications.
In the pharmaceutical industry, 4-Ethoxy-3-iodobenzoic acid is increasingly being utilized as an intermediate in the synthesis of complex molecules. Its ability to undergo various functional group transformations facilitates its integration into diverse drug discovery pipelines. For instance, recent studies have highlighted its utility in the construction of heterocyclic compounds, which are pivotal in modern drug design.
The environmental impact of 4-Ethoxy-3-iodobenzoic acid has also garnered attention. Research indicates that it degrades slowly under aerobic conditions but rapidly under anaerobic conditions, suggesting its potential for bioremediation applications. Furthermore, its low toxicity profile makes it a safer alternative to traditional chemicals used in industrial processes.
In conclusion, 4-Ethoxy-3-iodobenzoic acid, with its unique structure and versatile properties, continues to play a vital role in advancing chemical research and pharmaceutical development. As new insights into its synthesis, applications, and environmental behavior emerge, this compound is poised to contribute even more significantly to scientific progress.
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